

C14 Ceramide: A Technical Guide to its Structure, Properties, and Cellular Signaling Roles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **C14 Ceramide**

Cat. No.: **B2986048**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of lipid molecules composed of a sphingosine backbone N-acylated with a fatty acid. They are central players in the complex network of sphingolipid metabolism and have emerged as critical bioactive molecules involved in a myriad of cellular processes. The length of the fatty acid chain is a key determinant of the specific biological functions of a ceramide. This technical guide provides an in-depth overview of **C14 Ceramide** (N-myristoyl-D-erythro-sphingosine), a ceramide with a 14-carbon fatty acid chain, focusing on its chemical structure, physicochemical properties, and its roles in key cellular signaling pathways.

Chemical Structure and Properties

C14 Ceramide, also known as N-myristoyl-D-erythro-sphingosine, is a well-characterized sphingolipid. Its structure consists of a D-erythro-sphingosine base linked to myristic acid (a saturated 14-carbon fatty acid) via an amide bond.

Table 1: Chemical and Physical Properties of **C14 Ceramide**

Property	Value	References
IUPAC Name	N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetradecanamide	
Synonyms	N-myristoyl-D-erythro-sphingosine, Cer(d18:1/14:0)	
CAS Number	34227-72-0	
Molecular Formula	C ₃₂ H ₆₃ NO ₃	
Molecular Weight	509.85 g/mol	
Appearance	Solid	
Purity	>98% or >99%	
Melting Point	94-96 °C	[1]
Boiling Point	597.23 °C (rough estimate)	[1]
Solubility	DMF: 0.15 mg/mL, Soluble in chloroform	
Storage Temperature	-20°C	
Stability	≥ 4 years	

Experimental Protocols

The analysis of **C14 Ceramide** in biological samples requires specific and sensitive methods for its extraction, purification, and quantification. Below are detailed methodologies for common experimental procedures.

Extraction and Purification of C14 Ceramide from Biological Samples

Objective: To isolate **C14 Ceramide** from cells or tissues for subsequent analysis.

Materials:

- Biological sample (cells or tissues)
- Phosphate-buffered saline (PBS)
- Methanol
- Chloroform
- 0.9% NaCl solution
- Silica gel 60 plates for Thin-Layer Chromatography (TLC)
- Developing solvent for TLC (e.g., chloroform:methanol:acetic acid, 90:9:1, v/v/v)
- Iodine vapor or other suitable visualization agent
- Scraper
- Centrifuge
- Glass vials

Protocol:

- Sample Preparation:
 - For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge to remove the supernatant.
 - For tissues, homogenize the tissue sample in a suitable buffer.
- Lipid Extraction (Bligh-Dyer Method):
 - To the sample, add a mixture of chloroform and methanol in a 1:2 ratio (v/v).
 - Vortex thoroughly to ensure complete mixing and extraction of lipids.

- Add chloroform and 0.9% NaCl solution to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).
- Centrifuge to separate the phases. The lower organic phase contains the lipids.
- Carefully collect the lower organic phase into a clean glass vial.
- Dry the lipid extract under a stream of nitrogen.
- Purification by Thin-Layer Chromatography (TLC):
 - Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).
 - Spot the resuspended extract onto a silica gel TLC plate.
 - Develop the TLC plate in a chamber pre-equilibrated with the developing solvent.
 - After the solvent front has reached the desired height, remove the plate and allow it to air dry.
 - Visualize the separated lipids using iodine vapor or another appropriate method. Ceramides will appear as a distinct band.
 - Scrape the silica gel corresponding to the ceramide band into a clean tube.
 - Elute the ceramide from the silica gel using a suitable solvent like chloroform:methanol (2:1, v/v).
 - Centrifuge to pellet the silica gel and collect the supernatant containing the purified ceramide.
 - Dry the purified ceramide under a stream of nitrogen.

Analysis of C14 Ceramide by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

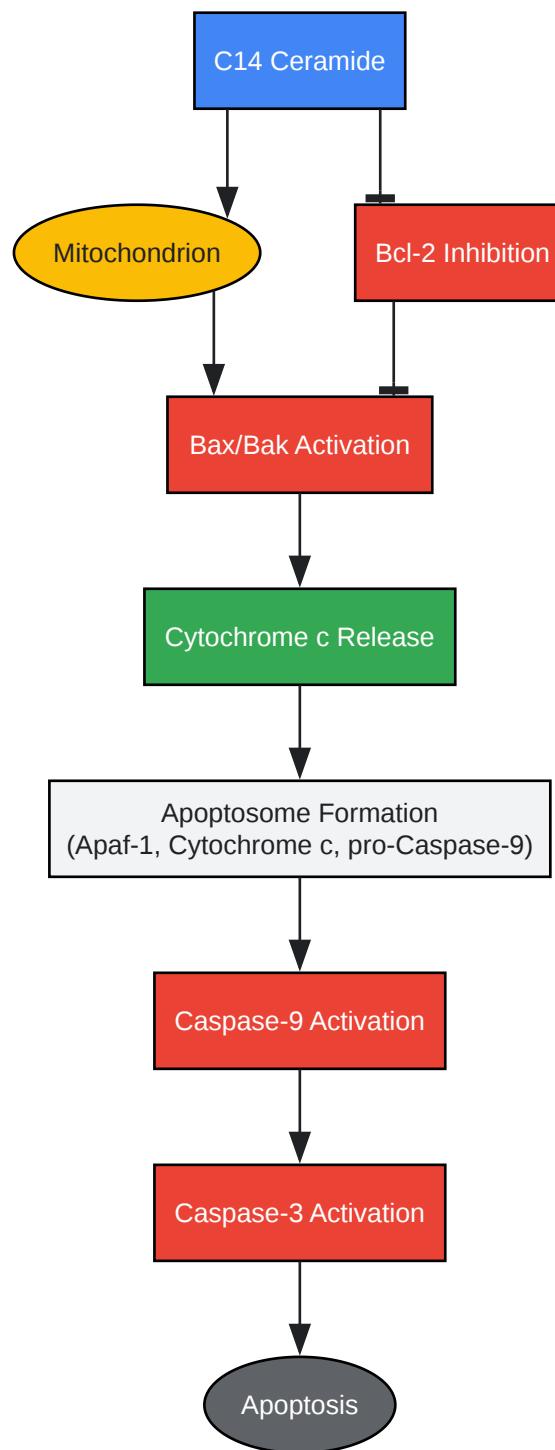
Objective: To quantify the amount of **C14 Ceramide** in a purified lipid extract.

Materials:

- Purified **C14 Ceramide** sample
- C17 Ceramide (internal standard)
- HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)
- C18 reverse-phase HPLC column
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Methanol

Protocol:

- Sample Preparation:
 - Resuspend the purified **C14 Ceramide** sample in a known volume of methanol.
 - Add a known amount of C17 Ceramide as an internal standard to each sample for accurate quantification.
- HPLC Separation:
 - Inject the sample onto the C18 reverse-phase column.
 - Use a gradient elution program with Mobile Phase A and Mobile Phase B to separate the different lipid species. A typical gradient might be:
 - 0-2 min: 80% B
 - 2-15 min: Linear gradient to 100% B
 - 15-20 min: Hold at 100% B
 - 20-21 min: Return to 80% B


- 21-25 min: Re-equilibrate at 80% B
 - Set the flow rate to an appropriate value (e.g., 0.4 mL/min).
 - Maintain the column at a constant temperature (e.g., 40°C).
- Mass Spectrometry Detection:
 - Use an electrospray ionization (ESI) source in positive ion mode.
 - Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
 - Monitor the specific precursor-to-product ion transitions for **C14 Ceramide** (e.g., m/z 510.5 → 264.4) and the internal standard C17 Ceramide (e.g., m/z 552.5 → 264.4).
 - Optimize other mass spectrometer parameters such as collision energy and declustering potential for maximum sensitivity.
- Data Analysis:
 - Integrate the peak areas for **C14 Ceramide** and the internal standard.
 - Calculate the concentration of **C14 Ceramide** in the original sample by comparing the peak area ratio of **C14 Ceramide** to the internal standard against a standard curve prepared with known amounts of **C14 Ceramide**.

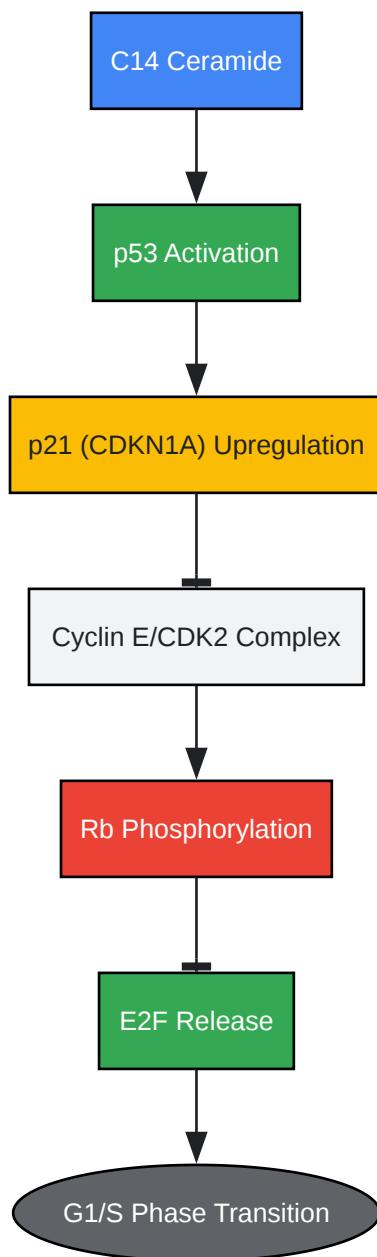
Signaling Pathways Involving **C14 Ceramide**

C14 Ceramide is a potent signaling molecule that can influence critical cellular decisions, including apoptosis, cell cycle arrest, and necroptosis.

C14 Ceramide-Induced Apoptosis

C14 Ceramide can trigger the intrinsic pathway of apoptosis by directly or indirectly targeting the mitochondria.

[Click to download full resolution via product page](#)

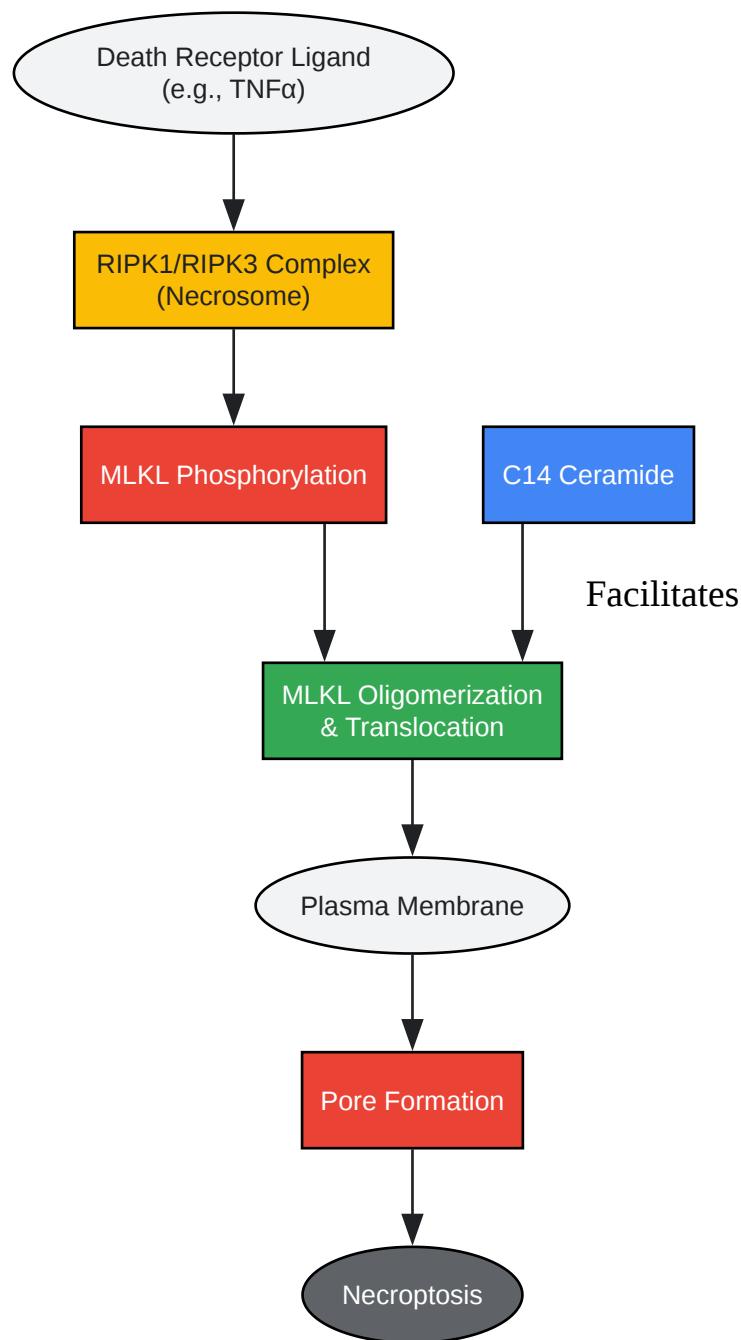

Caption: **C14 Ceramide** induces apoptosis via the mitochondrial pathway.

C14 Ceramide accumulation at the mitochondrial membrane can lead to the activation of pro-apoptotic Bcl-2 family members, Bax and Bak. This activation results in the formation of pores

in the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, culminating in the execution of apoptosis. **C14 Ceramide** can also inhibit the anti-apoptotic protein Bcl-2, further promoting the apoptotic cascade.

C14 Ceramide-Induced Cell Cycle Arrest

C14 Ceramide can halt cell proliferation by inducing cell cycle arrest, primarily at the G1/S checkpoint.


[Click to download full resolution via product page](#)

Caption: **C14 Ceramide** induces G1 phase cell cycle arrest.

C14 Ceramide can activate the tumor suppressor protein p53. Activated p53 transcriptionally upregulates the expression of the cyclin-dependent kinase inhibitor p21 (CDKN1A). p21 then binds to and inhibits the activity of the Cyclin E/CDK2 complex. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing it from activating the transcription of genes required for the G1 to S phase transition, thereby causing cell cycle arrest.

C14 Ceramide in Necroptosis

Necroptosis is a form of programmed necrosis that is independent of caspases. **C14 Ceramide** has been implicated in the execution of this cell death pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ceramide signals for initiation of yeast mating-specific cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [C14 Ceramide: A Technical Guide to its Structure, Properties, and Cellular Signaling Roles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2986048#c14-ceramide-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com